molecular formula C16H19P B1265831 tert-Butyldiphenylphosphine CAS No. 6002-34-2

tert-Butyldiphenylphosphine

Cat. No. B1265831
CAS RN: 6002-34-2
M. Wt: 242.29 g/mol
InChI Key: QZUPHAGRBBOLTB-UHFFFAOYSA-N
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Patent
US04668823

Procedure details

466 ml of a 1.06 Molar titrated solution of 494 mmoles of t-butylmagnesium chloride in 466 ml of ether was added dropwise to a stirred solution of 88.4 g (494 mmoles) of phenyldichlorophosphine in 750 ml of anhydrous ether, maintained at +10° C. under an inert atmosphere. After the addition was complete the mixture was stirred for 15 minutes at +10° C., then the reaction mixture was allowed to gradually warm to ambient temperature. A Grignard mixture of 741 mmoles of phenylmagnesium bromide (prepared from 116.4 g of bromobenzene and 19.8 g of magnesium turnings in 450 ml of anhydrous ether) was added dropwise at +27° C., and the reaction mixture was then refluxed for 18 hours. The mixture was cooled to +18° C., and 340 ml of water was added dropwise at a temperature of between +18° C. and +36° C. After treatment with concentrated hydrochloric acid and ammonium hydroxide distillation gives t-butyldiphenylphosphine. 31P-NMR(delta)=17.53 ppm (relative intensity 1000.59), Yield=about 46%, BP=120°-125° C. at 0.2 torr.
Quantity
494 mmol
Type
reactant
Reaction Step One
Quantity
88.4 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Three
Name
Quantity
340 mL
Type
reactant
Reaction Step Four
Name
Quantity
466 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([Mg]Cl)([CH3:4])([CH3:3])[CH3:2].[C:7]1([P:13](Cl)Cl)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:16]1([Mg]Br)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.O>CCOCC>[C:1]([P:13]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
494 mmol
Type
reactant
Smiles
C(C)(C)(C)[Mg]Cl
Step Two
Name
Quantity
88.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(Cl)Cl
Name
Quantity
750 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
450 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Step Four
Name
Quantity
340 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
466 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 15 minutes at +10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at +10° C. under an inert atmosphere
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
was added dropwise at +27° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was then refluxed for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to +18° C.
DISTILLATION
Type
DISTILLATION
Details
After treatment with concentrated hydrochloric acid and ammonium hydroxide distillation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)P(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.